Hemolytic Activity: Prosaikogenin H Versus Prosaikogenin F and G
In a systematic hemolysis assay using red blood cells, Prosaikogenin H exhibited a hemolytic threshold of ≥25 μg/mL, which is approximately 2.5-fold lower potency than Prosaikogenin F (≥10 μg/mL) and 5- to 25-fold lower than Prosaikogenin G (1.0–5.0 μg/mL) [1]. The comparative data demonstrate that the C16 α-hydroxyl and intact ether ring in Prosaikogenin G confer maximal hemolytic activity, whereas the gastric-metabolite structural features of Prosaikogenin H—carbinol formation from ether ring cleavage—result in substantially attenuated membrane-disruptive properties [1].
| Evidence Dimension | Hemolytic activity threshold concentration |
|---|---|
| Target Compound Data | ≥25 μg/mL |
| Comparator Or Baseline | Prosaikogenin F: ≥10 μg/mL; Prosaikogenin G: 1.0–5.0 μg/mL; Saikosaponin d: 1.0–5.0 μg/mL; Saikosaponin a: ≥10 μg/mL |
| Quantified Difference | Prosaikogenin H is ≥2.5× less hemolytic than Prosaikogenin F; ≥5–25× less hemolytic than Prosaikogenin G |
| Conditions | Red blood cell hemolysis assay; dose range evaluated across 1.0–5.0 μg/mL, ≥10 μg/mL, ≥25 μg/mL thresholds |
Why This Matters
Researchers requiring saikosaponin-derived compounds with minimal membrane-perturbing activity should select Prosaikogenin H over Prosaikogenin F or G to avoid confounding hemolytic artifacts in cell-based assays.
- [1] Nose M, Amagaya S, Ogihara Y. Effects of saikosaponin metabolites on the hemolysis of red blood cells and their adsorbability on the cell membrane. Chem Pharm Bull (Tokyo). 1989;37(12):3306-3310. View Source
